molecular formula C17H15N3O2S B5569183 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime

Cat. No. B5569183
M. Wt: 325.4 g/mol
InChI Key: YCOPFXDJNALDLX-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime often involves the formation of complex hydrogen-bonded frameworks, as seen in related compounds like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde (Low et al., 2007). The formation of these frameworks is typically characterized by various hydrogen bonds.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives often involves polarized electronic structures. The molecules are linked by hydrogen bonds into complex structures, such as three-dimensional frameworks or sheet-like arrangements, contributing to their diverse chemical properties (Low et al., 2007).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidine derivatives exhibit a range of chemical reactions. One notable reaction is the oxime-nitrone isomerization through a 1,2-hydrogen shift, leading to the formation of NH-nitrones and intermolecular cycloadducts (Shirai et al., 2003). These reactions are indicative of the compound's reactivity and potential for forming diverse chemical structures.

Physical Properties Analysis

While specific details on the physical properties of 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime are not available in the literature, compounds in this class generally exhibit distinct physical properties due to their complex molecular structures and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties of pyrido[1,2-a]pyrimidine derivatives are largely defined by their molecular structure and reactivity. The presence of functional groups like oxime and the pyrido[1,2-a]pyrimidine core contribute to a variety of chemical behaviors, including the ability to undergo cycloaddition reactions and interact with other organic molecules (Noguchi et al., 1997).

Scientific Research Applications

Nanoparticle Catalysis in Synthesis

Nanoparticles of manganese oxides have been used as efficient catalysts for synthesizing novel pyrano[2,3-d]pyrimidine derivatives, including those related to 7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime. This method is eco-friendly and economical, offering an innovative approach to synthesizing pyranopyrimidine derivatives, which are essential in various scientific applications (Shehab & El-Shwiniy, 2018).

Antimicrobial and Antifungal Applications

A microwave-assisted one-pot catalyst-free green synthesis method has been developed for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylates, a compound closely related to the one . This method offers advantages such as high yields, short reaction times, and environmental friendliness. The synthesized compounds demonstrated significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Application in Magnetic Materials

Research has also been conducted on the application of pyridine carbaldehyde oximes in the field of magnetic materials. A study demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions, leading to the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, suggesting potential applications in the development of new magnetic materials (Giannopoulos et al., 2014).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. Pyrimidine derivatives have been found to have various biological activities, but without specific studies on this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard lab safety procedures should be followed when handling it. For detailed safety information, one should refer to the material safety data sheet (MSDS) for the compound .

properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-3-6-13(7-4-11)23-16-14(9-18-22)17(21)20-10-12(2)5-8-15(20)19-16/h3-10,22H,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPFXDJNALDLX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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